molecular formula C21H26FN3O3S B3089415 (S)-tert-butyl 3-(3-amino-5-(3-fluorophenyl)thiophene-2-carboxamido)piperidine-1-carboxylate CAS No. 1192875-04-9

(S)-tert-butyl 3-(3-amino-5-(3-fluorophenyl)thiophene-2-carboxamido)piperidine-1-carboxylate

Cat. No. B3089415
CAS RN: 1192875-04-9
M. Wt: 419.5 g/mol
InChI Key: ZGIZPVQETUSLGC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 3-(3-amino-5-(3-fluorophenyl)thiophene-2-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H26FN3O3S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have become pivotal in the stereoselective synthesis of amines and their derivatives, offering pathways to diverse N-heterocycles. This methodology facilitates the creation of piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral to many natural products and compounds with therapeutic potential (Philip et al., 2020).

Synthetic Routes of Vandetanib

The synthesis of vandetanib, a therapeutically valuable compound, involves various synthetic routes where tert-butyl piperidine-1-carboxylate derivatives play a crucial role. These routes have been optimized for industrial production, highlighting the significance of tert-butyl piperidine derivatives in the synthesis of complex pharmaceuticals (Mi, 2015).

Role in CNS Acting Drugs Synthesis

Functional chemical groups, including tert-butyl piperidine derivatives, are identified as promising lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. These compounds have been shown to exhibit effects ranging from antidepressant to convulsant activities, underlying the versatility of tert-butyl piperidine derivatives in medicinal chemistry (Saganuwan, 2017).

Pharmacophoric Groups in Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines, have been identified as key pharmacophoric groups in antipsychotic agents. The inclusion of tert-butyl piperidine derivatives enhances the potency and selectivity of these compounds for D2-like receptors, contributing to the development of more effective antipsychotic medications (Sikazwe et al., 2009).

properties

IUPAC Name

tert-butyl (3S)-3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-21(2,3)28-20(27)25-9-5-8-15(12-25)24-19(26)18-16(23)11-17(29-18)13-6-4-7-14(22)10-13/h4,6-7,10-11,15H,5,8-9,12,23H2,1-3H3,(H,24,26)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIZPVQETUSLGC-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-(3-amino-5-(3-fluorophenyl)thiophene-2-carboxamido)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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